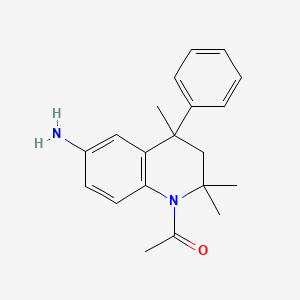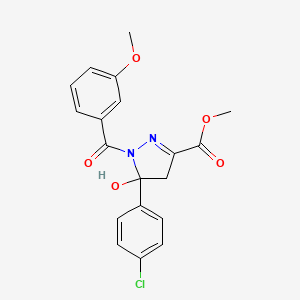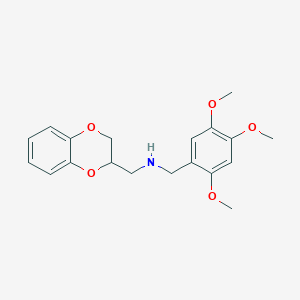
1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine, also known as tacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. Tacrine was the first drug approved by the FDA for the treatment of Alzheimer's disease. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting acetylcholinesterase, tacrine increases the concentration of acetylcholine in the brain, which improves cognitive function in patients with Alzheimer's disease.
Mecanismo De Acción
Tacrine works by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting acetylcholinesterase, 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine increases the concentration of acetylcholine in the brain, which improves cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
Tacrine has been shown to increase the concentration of acetylcholine in the brain, which improves cognitive function in patients with Alzheimer's disease. It has also been shown to increase the activity of choline acetyltransferase, an enzyme that synthesizes acetylcholine in the brain. Tacrine has been shown to have a half-life of 2-3 hours and is metabolized in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tacrine is a potent inhibitor of acetylcholinesterase and has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. However, 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine has several limitations, including its short half-life and potential for hepatotoxicity. Tacrine is also a non-selective inhibitor of acetylcholinesterase and can inhibit other cholinesterases, which may lead to unwanted side effects.
Direcciones Futuras
1. Development of more selective acetylcholinesterase inhibitors with fewer side effects.
2. Combination therapy with other drugs for the treatment of Alzheimer's disease.
3. Investigation of the potential therapeutic applications of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
4. Development of new methods for the synthesis of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine with higher yields and fewer byproducts.
5. Investigation of the molecular mechanisms underlying the therapeutic effects of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine in the treatment of Alzheimer's disease.
Métodos De Síntesis
Tacrine can be synthesized by the reaction of 2,4,5-trimethylaniline with ethyl acetoacetate, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The yield of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine synthesis is around 60-70%.
Aplicaciones Científicas De Investigación
Tacrine has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been shown to improve cognitive function in patients with mild to moderate Alzheimer's disease, and to delay the progression of the disease. Tacrine has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Propiedades
IUPAC Name |
1-(6-amino-2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14(23)22-18-11-10-16(21)12-17(18)20(4,13-19(22,2)3)15-8-6-5-7-9-15/h5-12H,13,21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWPATFTOPMBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)N)C(CC1(C)C)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)


![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![1-ethyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4986000.png)


![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)

![N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)